Vicriviroc (Malate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

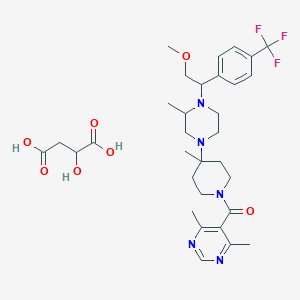

Vicriviroc (Malate) is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is known for its potential in managing HIV-1 by preventing viral entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vicriviroc (Malate) is synthesized through a series of chemical reactions involving piperazine and pyrimidine derivatives. The synthetic route typically involves the following steps:

Formation of the Piperazine Derivative: This involves the reaction of piperazine with various substituents to form the desired piperazine derivative.

Formation of the Pyrimidine Derivative: This involves the reaction of pyrimidine with various substituents to form the desired pyrimidine derivative.

Coupling Reaction: The piperazine and pyrimidine derivatives are then coupled together under specific reaction conditions to form Vicriviroc (Malate).

Industrial Production Methods

The industrial production of Vicriviroc (Malate) involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Vicriviroc (Malate) undergoes various types of chemical reactions, including:

Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Vicriviroc (Malate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from the reactions involving Vicriviroc (Malate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Vicriviroc (Malate), while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Vicriviroc (Malate) has several scientific research applications, including:

Chemistry: It is used as a model compound in studies involving CCR5 inhibitors and their interactions with various receptors.

Biology: It is used in studies involving the inhibition of HIV-1 entry into cells and the mechanisms of viral entry.

Medicine: It is being investigated for its potential use in the treatment of HIV-1 and other viral infections.

Industry: It is used in the development of new antiviral drugs and therapies

Mechanism of Action

Vicriviroc (Malate) exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is prevented .

Comparison with Similar Compounds

Similar Compounds

Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

SCH-C (SCH-351125): A compound similar to Vicriviroc (Malate) with a different binding affinity to CCR5.

Uniqueness

Vicriviroc (Malate) is unique in its high binding affinity to CCR5 and its ability to inhibit a broad spectrum of HIV-1 isolates, including drug-resistant viruses. It also has a reduced potential for cardiac effects compared to similar compounds .

Biological Activity

Vicriviroc (malate), also known as SCH 417690, is a second-generation chemokine receptor antagonist specifically targeting the CCR5 co-receptor. It plays a significant role in inhibiting the entry of R5-tropic HIV-1 into host cells, thus representing a potential therapeutic option for treatment-experienced patients with HIV. This article delves into the biological activity of Vicriviroc, highlighting its mechanisms of action, pharmacological properties, and clinical efficacy based on diverse research findings.

Vicriviroc functions primarily as an antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into host cells. The compound binds to CCR5, preventing the viral envelope protein gp120 from interacting with the receptor. This inhibition effectively blocks the entry of R5-tropic HIV-1 strains into target cells.

Key Mechanisms:

- Inhibition of Chemokine-Mediated Signaling : Vicriviroc inhibits intracellular calcium release induced by receptor stimulation and blocks chemokine-mediated migration in assays using mouse Ba/F3 cells expressing human CCR5 .

- Broad-Spectrum Antiviral Activity : The compound has shown potent antiviral activity against a wide range of genetically diverse and drug-resistant HIV-1 isolates, with IC50 values as low as 0.91 nM .

Pharmacokinetics

Vicriviroc exhibits favorable pharmacokinetic properties, allowing for once-daily dosing. Early studies indicate minimal drug interactions with other antiretrovirals, contributing to its potential utility in combination therapies.

Pharmacokinetic Profile:

- Half-Life : Vicriviroc has a half-life conducive to once-daily administration .

- Bioavailability : Demonstrates excellent oral bioavailability and tolerability in clinical trials .

Phase II Trials

A significant study involving treatment-experienced patients demonstrated that vicriviroc added to existing regimens resulted in substantial virologic suppression. In this trial:

- Participants : 118 subjects received either vicriviroc (5, 10, or 15 mg) or placebo.

- Results : By week 48, virologic failure was observed in 86% of placebo recipients compared to only 27% in those receiving 15 mg of vicriviroc . Notably, 46% of patients achieved HIV-1 RNA levels below 50 copies/mL within 24 weeks.

Long-Term Outcomes

Follow-up studies indicated sustained virologic suppression over three years, with nearly half of those achieving suppression not experiencing viral rebound . Resistance mutations were noted in a small percentage of subjects, underscoring the importance of ongoing monitoring.

Comparative Biological Activity

The following table summarizes key biological activities and pharmacological parameters associated with Vicriviroc:

| Parameter | Value |

|---|---|

| IC50 (CCR5) | 0.91 nM |

| EC50 (HIV-1 isolates) | Range: 0.04 nM - 2.3 nM |

| Half-Life | Suitable for once-daily dosing |

| Resistance Profile | Effective against drug-resistant strains |

| Tolerability | Good safety profile in clinical trials |

Case Study: Efficacy in Treatment-Experienced Patients

A notable case involved a patient who had previously failed multiple antiretroviral therapies. Upon introduction of vicriviroc at a dose of 30 mg daily combined with a ritonavir-boosted protease inhibitor, the patient achieved significant viral load reduction within weeks, demonstrating vicriviroc's potential as part of a salvage therapy regimen .

Case Study: Safety Profile

In another study focusing on long-term safety, vicriviroc was administered to patients over three years. Results indicated that while some adverse events were reported, they were generally mild and manageable. The study highlighted that continuous monitoring for resistance mutations is critical for maintaining treatment efficacy .

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIGHNTROUVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.